molecular formula C19H21NO6 B12597729 Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- CAS No. 646037-95-8

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-

Cat. No.: B12597729
CAS No.: 646037-95-8
M. Wt: 359.4 g/mol
InChI Key: PMPCZVISCDUCAD-UHFFFAOYSA-N
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Description

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- is a complex organic compound with a unique structure that combines a naphthalene ring with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene ring, followed by the introduction of the isoxazole ring through cyclization reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalene and isoxazole rings.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(dimethylamino)-: A similar compound with different substituents on the naphthalene and isoxazole rings.

    Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(dimethylamino)-8a,9-dihydro-4a-hydroxy-3-(phenylmethoxy)-: Another related compound with additional functional groups.

Uniqueness

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

Naphth[2,3-d]isoxazole-4,9-dione, particularly in its trimethoxy and pentyl-substituted forms, has garnered attention in recent years for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

Naphth[2,3-d]isoxazole derivatives are characterized by a naphthalene backbone fused with an isoxazole ring. The specific compound of interest, 5,7,8-trimethoxy-3-pentyl-naphth[2,3-d]isoxazole-4,9-dione, exhibits the following structural features:

  • Molecular Formula : C₁₅H₁₅N₁O₃
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 2070015-29-9

This compound's unique structure contributes to its biological activity and interaction with various biological targets.

1. Anticancer Properties

Research indicates that naphthoquinone derivatives, including naphth[2,3-d]isoxazole compounds, exhibit significant anticancer properties. A study highlighted that derivatives of naphtho[2,3-d]isoxazole-4,9-dione demonstrated cytoprotective effects against apoptosis in primary rat hepatocytes when exposed to camptothecin. The compounds increased cell viability and reduced markers of apoptosis such as nuclear fragmentation and caspase activation .

2. Antimicrobial Activity

The antimicrobial potential of naphth[2,3-d]isoxazole derivatives has been evaluated against various pathogens. For instance, compounds derived from this scaffold have shown antifungal activity against Candida species. The results suggest that these derivatives could serve as novel antifungal agents due to their ability to inhibit fungal growth effectively .

3. Antioxidant Effects

Naphthoquinones are known for their antioxidant properties. Studies have demonstrated that naphth[2,3-d]isoxazole derivatives can scavenge free radicals and protect cells from oxidative stress. This activity is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.

The biological activities of naphth[2,3-d]isoxazole derivatives can be attributed to several mechanisms:

  • Inhibition of Apoptotic Pathways : These compounds modulate apoptotic pathways by up-regulating anti-apoptotic proteins like Bcl-X(L) and inhibiting pro-apoptotic signals.
  • Interaction with Enzymatic Targets : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression or microbial survival.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds can mitigate oxidative stress within cells.

Case Study 1: Hepatocyte Protection

In a controlled laboratory setting, primary rat hepatocytes were treated with naphtho[2,3-d]isoxazole derivatives before exposure to camptothecin. The study found that treated cells exhibited a marked increase in viability (up to 70%) compared to untreated controls and showed significantly reduced levels of apoptosis markers such as cytochrome c release and caspase activation .

Case Study 2: Antifungal Activity

A series of synthesized naphthoquinone derivatives were tested against clinical strains of Candida albicans. The results indicated a dose-dependent inhibition of fungal growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various derivatives. This suggests a promising avenue for developing antifungal therapies targeting resistant strains .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of apoptosis
AntimicrobialInhibition of fungal growth
AntioxidantScavenging free radicals

Properties

CAS No.

646037-95-8

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

5,7,8-trimethoxy-3-pentylbenzo[f][1,2]benzoxazole-4,9-dione

InChI

InChI=1S/C19H21NO6/c1-5-6-7-8-10-13-16(21)14-11(23-2)9-12(24-3)18(25-4)15(14)17(22)19(13)26-20-10/h9H,5-8H2,1-4H3

InChI Key

PMPCZVISCDUCAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NOC2=C1C(=O)C3=C(C2=O)C(=C(C=C3OC)OC)OC

Origin of Product

United States

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